Class-Level Fibrinogen Receptor Antagonism Patent Claim for the Tetrahydroimidazo[1,2-a]pyridine Scaffold
The compound is claimed within the broad Markush structure of Patent EP0668278A1 as a fibrinogen receptor antagonist. As of the available evidence, no specific IC50 or Ki value for this exact compound against GPIIb/IIIa has been disclosed in public data. The patent provides quantitative data for related representative examples, but the target compound's specific inhibition value against fibrinogen binding is not quantified [1]. This limits procurement decisions to structural hypothesis generation rather than definitive comparative ranking within the patent family.
| Evidence Dimension | Fibrinogen Receptor (GPIIb/IIIa) Binding Inhibition (IC50 or % inhibition at a single dose) |
|---|---|
| Target Compound Data | Not disclosed in public domain |
| Comparator Or Baseline | No direct comparator data available for this specific compound; patent family exemplars may possess nanomolar to micromolar inhibitory activity [1]. |
| Quantified Difference | N/A |
| Conditions | Fibrinogen binding assay (GPIIb/IIIa receptor) context, as per patent [1]. |
Why This Matters
Without explicit quantitative binding data, selection of this compound over other examples in the patent family must rely on the unique structural hypothesis it represents, potentially offering distinct pharmacokinetic or selectivity advantages not yet empirically documented.
- [1] Juraszyk, H., Gante, J., Wurziger, H., Bernotat-Danielowski, S., & Melzer, G. (1995). Adhesion receptor antagonists. European Patent EP0668278A1. Merck Patent GmbH. View Source
